molecular formula C19H18N2O B14595313 1-(Cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2(1H)-one CAS No. 59253-44-0

1-(Cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2(1H)-one

Cat. No.: B14595313
CAS No.: 59253-44-0
M. Wt: 290.4 g/mol
InChI Key: LGNYPYVLTNUYLX-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2(1H)-one is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a cyclopropylmethyl group, a methyl group, and a phenyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a base.

    Introduction of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:

    1-(Cyclopropylmethyl)-4-phenylquinazolin-2(1H)-one: Lacks the methyl group at the 7-position.

    7-Methyl-4-phenylquinazolin-2(1H)-one: Lacks the cyclopropylmethyl group.

    4-Phenylquinazolin-2(1H)-one: Lacks both the cyclopropylmethyl and methyl groups.

The presence of the cyclopropylmethyl and methyl groups in this compound may contribute to its unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

59253-44-0

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1-(cyclopropylmethyl)-7-methyl-4-phenylquinazolin-2-one

InChI

InChI=1S/C19H18N2O/c1-13-7-10-16-17(11-13)21(12-14-8-9-14)19(22)20-18(16)15-5-3-2-4-6-15/h2-7,10-11,14H,8-9,12H2,1H3

InChI Key

LGNYPYVLTNUYLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=O)N2CC3CC3)C4=CC=CC=C4

Origin of Product

United States

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